![molecular formula C15H27N3O4Si B041029 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 51549-28-1](/img/structure/B41029.png)
4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Pyrimidine derivatives have been synthesized through various methods, including the reaction of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) with amino-heterocycles, demonstrating the utility of DMTE in constructing pyrimidine structures with potential for further functionalization (Kanno et al., 1991). Other approaches involve the use of enantiomerically pure β-amino acids derived from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone, illustrating the versatility in synthesizing pyrimidine compounds with chirality control (Lakner et al., 2003).
Molecular Structure Analysis
The crystal and molecular structures of related pyrimidine compounds have been extensively studied, revealing details such as hydrogen-bonded chains and framework structures. For instance, 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives display a range of hydrogen-bonding patterns contributing to their solid-state architectures (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including benzylation, nitrosation, and cycloaddition, producing polymorphs with distinct structural and bonding features (Glidewell et al., 2003). These reactions highlight the reactivity of the pyrimidine ring and its utility in synthetic chemistry.
Scientific Research Applications
Hybrid Catalysts in Pyrimidine Synthesis
Research highlights the significance of pyranopyrimidine cores, closely related to the chemical structure , as key precursors in medicinal and pharmaceutical industries. These cores are valuable due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been extensively utilized for the synthesis of substituted pyranopyrimidin-2-one derivatives, showcasing the compound's relevance in drug development and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Spin Label Amino Acids in Peptide Studies
Another area of application involves the use of spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide research. These compounds, by incorporating into peptides, allow for detailed analysis of peptide secondary structures and dynamics, demonstrating the utility of such chemically modified amino acids in understanding biological processes and designing bioactive molecules (Schreier et al., 2012).
Tautomerism of Nucleic Acid Bases
Investigations into the tautomerism of purine and pyrimidine bases, essential components of DNA and RNA, underline the importance of understanding chemical equilibria influenced by molecular interactions. Studies using molecules similar to the one could provide insight into the stability and biological activity of nucleic acids, offering a foundation for novel drug designs and therapeutic strategies (Person et al., 1989).
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-19)18-7-6-12(16)17-14(18)20/h6-7,10-11,13,19H,8-9H2,1-5H3,(H2,16,17,20)/t10-,11+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQVAPWUBFSDY-DMDPSCGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

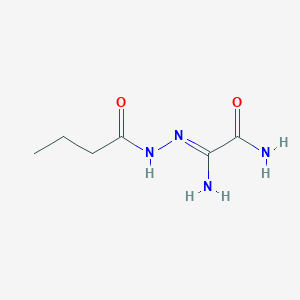
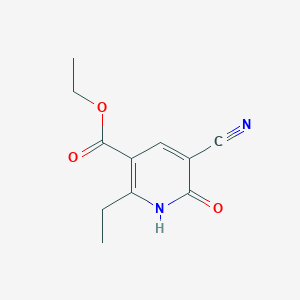
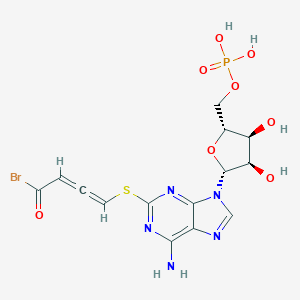

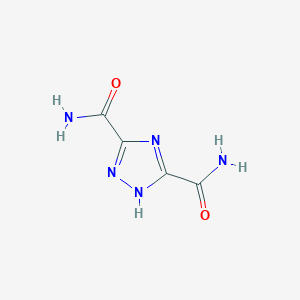
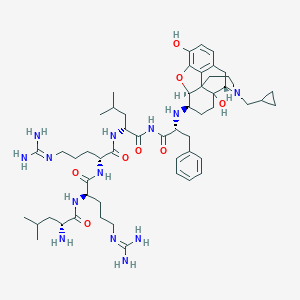
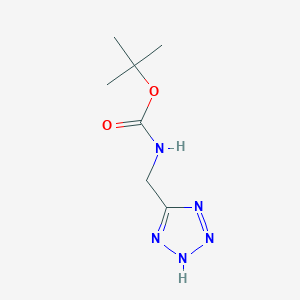
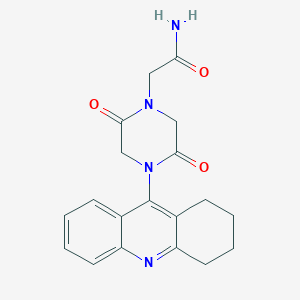

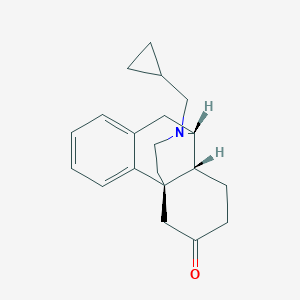
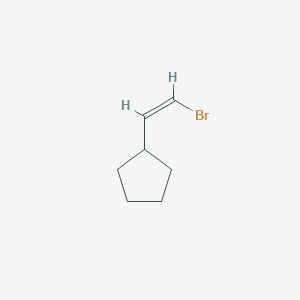
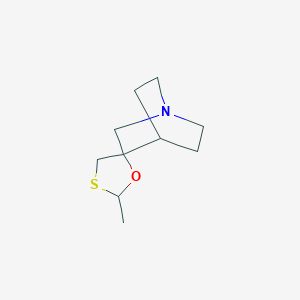
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)